Tubastatin A

Catalog No.
S548562
CAS No.
1252003-15-8
M.F
C20H21N3O2
M. Wt
335.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tubastatin A

CAS Number

1252003-15-8

Product Name

Tubastatin A

IUPAC Name

N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)methyl]benzamide

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

InChI

InChI=1S/C20H21N3O2/c1-22-11-10-19-17(13-22)16-4-2-3-5-18(16)23(19)12-14-6-8-15(9-7-14)20(24)21-25/h2-9,25H,10-13H2,1H3,(H,21,24)

InChI Key

GOVYBPLHWIEHEJ-UHFFFAOYSA-N

SMILES

CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=C(C=C4)C(=O)NO

Solubility

Soluble in DMSO, not in water

Synonyms

Tubastatin A

Canonical SMILES

CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=C(C=C4)C(=O)NO

Description

The exact mass of the compound Tubastatin A is 335.16338 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Neurodegenerative Diseases:

TUBA has shown promise in studies exploring neurodegenerative diseases like Alzheimer's disease (AD) and Parkinson's disease (PD). These conditions involve the accumulation of abnormal proteins in the brain, which TUBA might help address. Studies have demonstrated that TUBA can increase levels of acetylated alpha-tubulin, a protein crucial for neuronal function, in animal models of AD and PD []. This suggests TUBA may promote neuronal health and potentially slow down disease progression.

Cancer Research:

TUBA's potential extends to cancer research, where it demonstrates anti-cancer properties. Studies have shown that TUBA can inhibit the growth and proliferation of various cancer cells [, ]. Additionally, TUBA can enhance the effectiveness of other chemotherapeutic drugs, making it a potential candidate for combination therapies in cancer treatment.

Tubastatin A is a selective inhibitor of histone deacetylase 6 (HDAC6), a cytoplasmic enzyme that plays a crucial role in various cellular processes, including the regulation of protein acetylation. This compound has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases and cancer. With an inhibitory concentration (IC50) value of approximately 15 nM, Tubastatin A exhibits significant selectivity for HDAC6 over other histone deacetylases, maintaining a selectivity factor of over 200-fold compared to class I HDACs and over 1000-fold against HDAC8 .

Tubastatin A acts as a specific inhibitor of HDAC6. HDACs are enzymes that remove acetyl groups from histone proteins, which regulate gene expression. By inhibiting HDAC6, Tubastatin A leads to an increase in acetylation of α-tubulin, a major component of microtubules. This increased acetylation affects microtubule dynamics and stability, ultimately impacting various cellular processes like cell division, protein degradation, and stress response [].

That leverage rational design principles to enhance its selectivity and potency. The synthesis typically begins with the formation of a hydroxamic acid derivative, which is crucial for HDAC inhibition. Various synthetic routes have been explored to optimize yield and purity, with methods focusing on minimizing side reactions and maximizing the compound's stability .

The biological activity of Tubastatin A extends beyond its role as an HDAC6 inhibitor. It has shown promise in:

  • Neuroprotection: In models of stroke, Tubastatin A has been found to reduce neuronal cell death and improve functional outcomes by restoring acetylated α-tubulin levels and enhancing fibroblast growth factor-21 signaling .
  • Anti-inflammatory Effects: Tubastatin A inhibits the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in stimulated macrophages, indicating its potential use in treating inflammatory diseases .
  • Cancer Treatment: The compound has demonstrated efficacy in reducing tumor growth in various cancer models by promoting ciliogenesis and altering microtubule dynamics .

Tubastatin A has several potential applications:

  • Neurodegenerative Diseases: Its ability to enhance neuronal survival and function positions it as a candidate for treating conditions like Alzheimer's disease and Parkinson's disease.
  • Cancer Therapy: By inhibiting HDAC6, Tubastatin A may help overcome resistance mechanisms in cancer cells, making it a valuable adjunct in cancer treatment regimens.
  • Anti-inflammatory Treatments: Given its effects on cytokine production, Tubastatin A could be beneficial in managing autoimmune disorders and chronic inflammatory conditions .

Studies have shown that Tubastatin A interacts specifically with HDAC6 without significantly affecting other HDAC isoforms or histone acetylation patterns. This specificity is crucial for minimizing side effects associated with broader HDAC inhibition. Research indicates that Tubastatin A can modulate key signaling pathways involved in inflammation and neuroprotection, such as the ERK and Akt/GSK-3β pathways .

Compound NameSelectivity for HDAC6IC50 (nM)Notable Effects
Tubastatin AHigh15Neuroprotection, anti-inflammatory
Trichostatin AModerate20Broad-spectrum HDAC inhibition
PanobinostatLow10Multi-HDAC inhibition; used in cancer therapy
VorinostatLow100Broad-spectrum; FDA approved for cutaneous T-cell lymphoma

Tubastatin A's unique profile as a selective HDAC6 inhibitor allows it to exert specific biological effects while minimizing off-target interactions common with less selective agents .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

335.16337692 g/mol

Monoisotopic Mass

335.16337692 g/mol

Heavy Atom Count

25

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2XTSOX1NF8

Wikipedia

Tubastatin A

Dates

Modify: 2023-08-15
1: Kozlov MV, Kleymenova AA, Konduktorov KA, Malikova AZ, Kochetkov SN. Selective inhibitor of histone deacetylase 6 (tubastatin A) suppresses proliferation of hepatitis C virus replicon in culture of human hepatocytes. Biochemistry (Mosc). 2014 Jul;79(7):637-42. doi: 10.1134/S0006297914070050. PubMed PMID: 25108326.
2: Zhang Y, Liu CM, Cao XC, Zang Y, Zhou YB, Li J. Involvement of transcription factor XBP1s in the resistance of HDAC6 inhibitor Tubastatin A to superoxidation via acetylation-mediated proteasomal degradation. Biochem Biophys Res Commun. 2014 Jul 18;450(1):433-9. doi: 10.1016/j.bbrc.2014.05.134. Epub 2014 Jun 6. PubMed PMID: 24909686.
3: Zhang L, Liu C, Wu J, Tao JJ, Sui XL, Yao ZG, Xu YF, Huang L, Zhu H, Sheng SL, Qin C. Tubastatin A/ACY-1215 improves cognition in Alzheimer's disease transgenic mice. J Alzheimers Dis. 2014;41(4):1193-205. doi: 10.3233/JAD-140066. PubMed PMID: 24844691.
4: Kozlov MV, Kleĭmenova AA, Konduktorov KA, Kochetkov SN. [New synthesis of highly selective inhibitor of histone deacetylase 6--N-hydroxy-4-(2-methyl-1,2,3,4-tetrahydro-pyrido[4,3b]indol-5-ylmethyl)benzamid e--Tubastatin A]. Bioorg Khim. 2013 Jan-Feb;39(1):117-20. Russian. PubMed PMID: 23844513.
5: Vishwakarma S, Iyer LR, Muley M, Singh PK, Shastry A, Saxena A, Kulathingal J, Vijaykanth G, Raghul J, Rajesh N, Rathinasamy S, Kachhadia V, Kilambi N, Rajgopal S, Balasubramanian G, Narayanan S. Tubastatin, a selective histone deacetylase 6 inhibitor shows anti-inflammatory and anti-rheumatic effects. Int Immunopharmacol. 2013 May;16(1):72-8. doi: 10.1016/j.intimp.2013.03.016. Epub 2013 Mar 27. PubMed PMID: 23541634.
6: De Vreese R, Verhaeghe T, Desmet T, D'hooghe M. Potent and selective HDAC6 inhibitory activity of N-(4-hydroxycarbamoylbenzyl)-1,2,4,9-tetrahydro-3-thia-9-azafluorenes as novel sulfur analogues of Tubastatin A. Chem Commun (Camb). 2013 May 8;49(36):3775-7. doi: 10.1039/c3cc41422a. Epub 2013 Mar 28. PubMed PMID: 23538448.
7: Butler KV, Kalin J, Brochier C, Vistoli G, Langley B, Kozikowski AP. Rational design and simple chemistry yield a superior, neuroprotective HDAC6 inhibitor, tubastatin A. J Am Chem Soc. 2010 Aug 11;132(31):10842-6. doi: 10.1021/ja102758v. PubMed PMID: 20614936; PubMed Central PMCID: PMC2916045.

Explore Compound Types